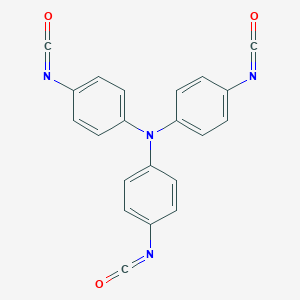

三(对异氰酸苯基)胺

描述

Synthesis Analysis

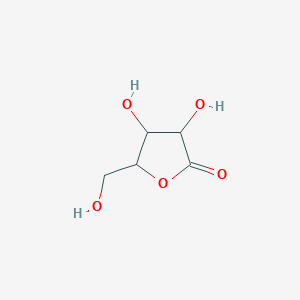

The synthesis of tris(p-isocyanatophenyl)amine and related compounds often involves multistep chemical reactions, starting from basic amines or isocyanates. For example, Kaplánek et al. (2007) described the preparation of polyfluoroalkylated amines from tris(hydroxymethyl)aminomethane (TRIS), which can be easily converted to the corresponding isocyanates, highlighting a method for producing compounds with similar functional groups to tris(p-isocyanatophenyl)amine (Kaplánek et al., 2007).

Molecular Structure Analysis

The molecular structure of tris(p-isocyanatophenyl)amine is characterized by its trisubstituted amine core, with three isocyanate groups attached to phenyl rings. This structure is crucial for its reactivity and interaction with other molecules. Studies on similar compounds, such as tris(4-cyanophenyl)amine, have shown that these structures can exhibit strong fluorescence and unique supramolecular assemblies, indicating the potential for similar properties in tris(p-isocyanatophenyl)amine (Patra et al., 2007).

Chemical Reactions and Properties

Tris(p-isocyanatophenyl)amine's isocyanate groups are highly reactive towards nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamates, respectively. This reactivity makes it a versatile compound for cross-linking polymers or creating foams. Derasp et al. (2016) demonstrated the divergent reactivity of N-isocyanates with primary and secondary amines, which can be relevant to understanding the chemical behavior of tris(p-isocyanatophenyl)amine and its applications in synthesizing heterocyclic compounds (Derasp et al., 2016).

Physical Properties Analysis

The physical properties of tris(p-isocyanatophenyl)amine, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Compounds with similar structures, like tris(4-hydroxy-3,5-diisopropylbenzyl)amine, show significant solubility in common organic solvents and exhibit high thermal stability, suggesting that tris(p-isocyanatophenyl)amine may share these properties (Kim et al., 2012).

Chemical Properties Analysis

The chemical properties of tris(p-isocyanatophenyl)amine, including its reactivity with various nucleophiles, its role in forming polymers and coatings, and its potential for creating materials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et al. (2016) on nanoporous polyurea from triisocyanate and boric acid illustrates the utility of isocyanate chemistry in designing materials with specific structural and functional properties (Leventis et al., 2016).

科学研究应用

密封材料的开发

三(对异氰酸苯基)胺用于开发具有高耐热性的密封材料。它用于改性环氧树脂,以及 SKTN-A 橡胶二甲基硅氧烷。 改性环氧氨基甲酸酯组合物显着减少了凝胶时间 . 这种应用在需要耐用涂层的行业特别有用,例如那些耐潮湿和腐蚀性介质的行业 .

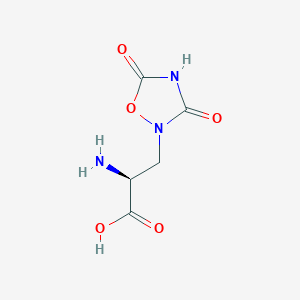

大环化合物的合成

包含三(3-氨基丙基)胺 (TRPN) 和恶二胺的结构单元的大环化合物,在不同的氮原子上装饰了一个或两个荧光团(丹磺酰或喹啉),使用三(对异氰酸苯基)胺合成 . 研究了这些化合物的分光光度法和荧光特性,以及它们与金属阳离子的配位 .

金属阳离子的检测

一些使用三(对异氰酸苯基)胺合成的环状化合物可以作为 Zn(II) 阳离子的检测器,因为荧光的显着增强 . 这使得它们在荧光传感领域有用 .

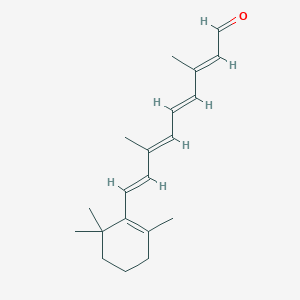

抗疟疾药物

三(对异氰酸苯基)胺的衍生物已被研究用作抗疟疾药物。 例如,TRPN 的三(喹喔啉) 和三(菲咯啉) 衍生物显示出抗寄生虫活性 .

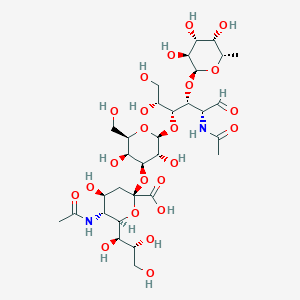

阴离子识别

三(2-氨基乙基)胺和三(3-氨基丙基)胺骨架的三脚架受体,结合三脚架 C3ν 框架、硫脲-酰胺连接和 π-孔辅助功能,用于阴离子识别 .

功能分子和材料的构建

基于三(2-氨基乙基)胺 (TREN) 和三(3-氨基丙基)胺 (TRPN) 形成的四足四氮配体可以在构建各种功能分子和材料中发挥作用 .

安全和危害

作用机制

Target of Action

Tris(p-isocyanatophenyl)amine is primarily used in the modification of epoxy resins . Its primary targets are the epoxy resins, where it serves as a structuring agent .

Mode of Action

The compound interacts with its targets (epoxy resins) by modifying them. This modification process involves the introduction of tris(p-isocyanatophenyl)amine into the epoxy resin structure . The resulting changes include an increase in heat resistance, glass transition temperature, and water resistance of the epoxy resin .

Biochemical Pathways

It’s known that the compound plays a significant role in the chemical modification of epoxy materials .

Result of Action

The introduction of tris(p-isocyanatophenyl)amine into epoxy resins results in sealants with high heat resistance . The modified epoxy resins exhibit increased glass transition temperature and improved water resistance .

Action Environment

The efficacy and stability of tris(p-isocyanatophenyl)amine’s action can be influenced by environmental factors. For instance, the compound’s effectiveness in modifying epoxy resins can be affected by the presence of other components in the system, such as silicone rubber .

属性

IUPAC Name |

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJYXXMUZSBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390928 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19759-70-7 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

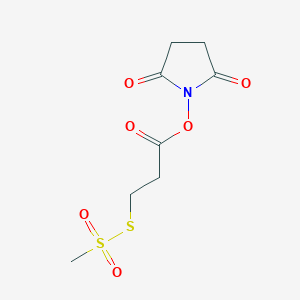

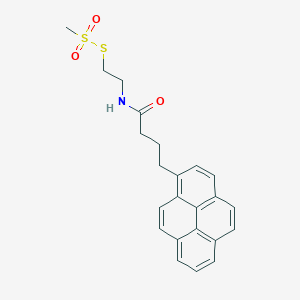

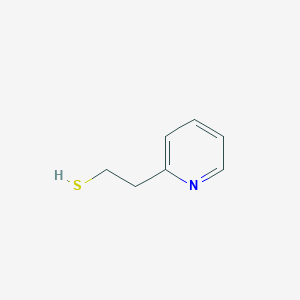

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)